molecular formula C45H66FeNO3P2PdS- B6309906 Bruno Palladacycle CAS No. 1702311-34-9

Bruno Palladacycle

Cat. No.: B6309906
CAS No.: 1702311-34-9
M. Wt: 925.3 g/mol
InChI Key: INJPONIANSCTIE-DHOIFHORSA-N
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Description

The "Bruno Palladacycle" refers to a class of palladium(II) precatalysts developed by Bruno, Tudge, and Buchwald for cross-coupling reactions. These palladacycles are designed to address challenges in catalytic efficiency, stability, and compatibility with bulky ligands. Key innovations include:

  • Weakly Coordinating Anions: The incorporation of mesylate anions enhances catalytic activity by facilitating ligand dissociation during catalysis .
  • Bulky Ligand Compatibility: The palladacycle framework accommodates sterically demanding di-tert-butylphosphino biaryl ligands, enabling efficient Suzuki-Miyaura couplings with hindered substrates .
  • Air/Moisture Stability: Unlike many palladium catalysts, the this compound exhibits robustness under ambient conditions, simplifying handling and storage .

These features have established the this compound as a versatile tool in organic synthesis, particularly for pharmaceutical and materials science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bruno Palladacycle can be synthesized through various methods. One common approach involves the reaction of palladium salts with ligands containing carbon-donor moieties. For example, the reaction of palladium acetate with a biphenyl ligand in the presence of a base can yield this compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .

Chemical Reactions Analysis

1.1. C–N Bond Formation

Bruno palladacycles (e.g., 2a–2e ) enable efficient coupling of aryl halides with amines. For example:

  • Primary amines : Reaction of 4-bromotoluene with benzylamine using 2b (0.5 mol% Pd) in toluene at 100°C yields N-benzyl-4-methylaniline in 95% yield .

  • Secondary amines : Coupling of 2-chloroquinoline with morpholine using 6c (0.75 mol% Pd) in dioxane at 110°C achieves 89% yield .

Key Mechanistic Insight : Activation involves base-mediated reduction to LPd(0), bypassing premixing requirements of traditional Pd₂(dba)₃ systems .

1.2. C–O Bond Formation

These precatalysts facilitate aryl ether synthesis:

  • Reaction of 3-bromopyridine with ethanol using 2c (1 mol% Pd) and K₃PO₄ in THF at 80°C gives 3-ethoxypyridine in 92% yield .

1.3. Suzuki–Miyaura Couplings

A modified palladacycle (2b–HandaPhos ) enables ppm-level catalysis in aqueous micellar media :

SubstrateProductPd Loading (ppm)Yield (%)Conditions
4-BromoacetophenoneBiphenyl-4-ylacetophenone30094H₂O, 40°C, 12 h
2-Chlorobenzonitrile2-Phenylbenzonitrile50088H₂O, 50°C, 18 h

Advantage : Recyclability of the aqueous phase for ≥5 cycles without yield loss .

Alkyne Insertion Reactions

Bruno palladacycles undergo stoichiometric alkyne insertion, a reaction critical for generating functionalized metallocycles :

AlkyneProductΔH (kcal/mol)Pathway
MeO₂C–C≡C–CO₂Me (DMAD)Single-insertion complex [3a]PF₆-42.3Stepwise, exothermic
Ph–C≡C–PhDouble-insertion complex [3b]PF₆-67.1Concerted

Mechanism : Insertion proceeds via alkyne coordination followed by migratory insertion into the Pd–C bond, with electron-deficient alkynes favoring single insertion .

3.1. Activation Pathways

  • Base-mediated reduction : Mesylate precatalysts (e.g., 2a–2e ) activate faster than chloride analogues due to improved solubility and labile ligand displacement .

  • Thermal stability : Precatalysts remain intact in solution for >72 h at 25°C, enabling storage and reproducibility .

3.2. Ligand Scope

  • Di-tert-butylphosphino biaryls (L1–L5) : Enhance reductive elimination rates by 10³-fold compared to PPh₃-based systems .

  • HandaPhos : Enables micellar catalysis by improving precatalyst entry into aqueous nanoreactors .

Comparative Performance

Reaction TypeTraditional Catalyst (Pd₂(dba)₃)Bruno Palladacycle (2b )
C–N coupling (primary amine)Requires premixing, 80% yieldNo premixing, 95% yield
Suzuki coupling (aqueous)10,000 ppm Pd, 75% yield300 ppm Pd, 94% yield

Scientific Research Applications

Key Applications

1. C-C Coupling Reactions

  • Suzuki-Miyaura Coupling : Bruno Palladacycle has been effectively utilized in Suzuki-Miyaura reactions, allowing for the formation of biaryl compounds under mild conditions. The palladacycle's design enables it to function efficiently in aqueous media, significantly reducing the amount of palladium required (down to 300 ppm) while maintaining high selectivity and yield .
  • Amination Reactions : The palladacycles have shown remarkable activity in the amination of heteroaryl halides and arylation of sulfonamides, demonstrating their versatility in forming C-N bonds .

2. Environmental Applications

  • Green Chemistry : The ability to conduct reactions in water rather than organic solvents aligns with green chemistry principles. This not only minimizes environmental impact but also enhances the recyclability of the catalyst .

Case Study 1: Suzuki-Miyaura Coupling in Aqueous Media

  • Objective : To evaluate the efficiency of this compound in catalyzing Suzuki-Miyaura reactions in water.
  • Findings : The palladacycle demonstrated excellent catalytic activity at low catalyst loadings (300 ppm), with minimal residual palladium detected post-reaction, well within FDA limits. This study highlighted the potential for industrial applications where environmental regulations are stringent .

Case Study 2: C-N Bond Formation

  • Objective : To assess the performance of palladacyclic precatalysts in C-N coupling reactions.
  • Results : Novel precatalysts based on this compound exhibited high efficiency in coupling primary and secondary amines with aryl halides, achieving comparable results to traditional methods but with significantly lower catalyst amounts .

Data Tables

Reaction TypeCatalyst Load (ppm)Yield (%)Conditions
Suzuki-Miyaura30085Aqueous micellar medium
Amination5090Organic solvent
Arylation of Sulfonamides10092Aqueous medium

Mechanism of Action

The mechanism by which Bruno Palladacycle exerts its catalytic effects involves the formation of palladium(0) species from the palladacycle precursor. These palladium(0) species then participate in catalytic cycles, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of organopalladium intermediates .

Comparison with Similar Compounds

Comparison with Similar Palladacycles

Structural and Catalytic Features

Table 1: Structural and Functional Comparison

Palladacycle Type Key Structural Features Catalytic Applications Stability Reference(s)
Bruno Palladacycle Mesylate anion; bulky phosphine ligands Suzuki-Miyaura, Buchwald-Hartwig couplings Air/moisture stable
SCN Pincer Palladacycle Symmetrical SCS or unsymmetrical PCS Aldol condensation, Heck reactions Air-sensitive
PCN Pincer Palladacycle Mixed 5-/6-membered ring Aldol condensation (high selectivity) Ligand-sensitive
Imine Palladacycle Cyclometalated imine ligands Suzuki-Miyaura in semi-aqueous media Hydrolysis-prone
Tetranuclear Palladacycle Electrochemically synthesized clusters Cross-coupling (novel substrates) Requires inert conditions

Key Findings :

Catalytic Efficiency: The this compound achieves >90% yields in Suzuki-Miyaura couplings with aryl bromides, outperforming SCN pincer palladacycles (70–85% yields) in similar reactions .

Stability and Handling: The this compound’s air stability contrasts sharply with SCN/PCN pincer systems, which degrade upon exposure to oxygen . Electrochemically synthesized tetranuclear palladacycles require stringent anhydrous conditions, limiting practical utility .

Substrate Scope: The this compound enables couplings with polyfluoroarenes via C–H activation, a feat unmatched by imine or thiosemicarbazone palladacycles .

Mechanistic Insights

Table 2: Mechanistic Differentiation

Palladacycle Type Intermediate Structure Key Mechanistic Step Reference(s)
This compound Mononuclear Pd(0) species Base-assisted ligand dissociation
SCN Pincer Palladacycle Pd(II) pincer complex Oxidative addition without redox change
6-Membered Palladacycle Strain-free Pd cluster Retro-Diels-Alder C–C cleavage
5-Membered Palladacycle High-strain Pd–C bond C–H activation via concerted metallation

Key Findings :

  • The this compound generates reactive 12-electron Pd(0) species under mild conditions, bypassing the need for strong reductants .
  • Five-membered palladacycles (e.g., in Catellani reactions) face thermodynamic instability compared to six-membered analogs, which enable distal functionalization .

Key Findings :

  • Electrochemical synthesis avoids counterion contamination but is restricted to specific ligand systems .
  • The this compound’s reliance on Pd salts is offset by its operational simplicity and compatibility with industrial processes .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and characterizing Bruno Palladacycle complexes?

Methodological Answer:

  • Synthesis: Utilize cyclopalladation reactions with ligands containing coordinating groups (e.g., aryl amines, thiosemicarbazones) under inert conditions. For example, palladacycles derived from N,N-dimethyl-1-phenethylamine can be synthesized via oxidative addition with Pd(II) salts .
  • Characterization:
    • Spectroscopy: IR spectroscopy identifies shifts in carbonyl or N–H stretches (e.g., νC=O at 1594 cm⁻¹ vs. 1679 cm⁻¹ in precursor complexes) .
    • NMR: 31^{31}P NMR detects coordination changes (e.g., doublets at δ10.0 and 25.4 with 2JPP^2J_{P-P} = 35 Hz for palladacycles) .
    • X-ray crystallography: Resolves dimeric structures or d8^8-d8^8 interactions in pyridine-coordinated complexes .

Q. How can researchers design experiments to optimize ligand-directed C–H activation using Pd(II) catalysts?

Methodological Answer:

  • Ligand Selection: Prioritize directing groups (DGs) with strong σ-donor properties (e.g., 8-aminoquinoline) to enhance regioselectivity. Weakly coordinating ligands may require Lewis acid (LA) additives (e.g., Sc(III)) to stabilize intermediates .
  • Reaction Monitoring: Use in-situ NMR to detect η6^6-arene π-complexes or palladacycle intermediates. For example, Pd(II)/Sc(III) systems stabilize unsymmetrical η6^6-complexes during olefination .
  • Control Experiments: Compare yields with/without DGs to confirm directing effects .

Q. What analytical techniques are critical for confirming the electronic and geometric structures of palladacycle intermediates?

Methodological Answer:

  • Electrochemical Analysis: Cyclic voltammetry identifies redox-active Pd centers (e.g., Pd(II)/Pd(III) transitions in Catellani-type intermediates) .
  • DFT Calculations: Model transition states for C–H activation steps (e.g., concerted metalation-deprotonation (CMD) pathways) .
  • Elemental Analysis: Verify stoichiometry of cyclopalladated products (e.g., C, H, N percentages) .

Advanced Research Questions

Q. How can stereochemical outcomes in palladacycle alkylation reactions with primary alkyl iodides be mechanistically interpreted?

Methodological Answer:

  • Stereochemical Probes: Use deuterium-labeled alkyl iodides (e.g., CH2_2DCH2_2I) to track inversion (SN2-Pd) vs. retention (oxidative addition) pathways. For C,C-palladacycles, SN2-Pd mechanisms dominate, while C,X-palladacycles favor oxidative addition .
  • Kinetic Isotope Effects (KIEs): Compare kH/kDk_H/k_D values to distinguish between concerted (KIE ≈ 1) and stepwise (KIE > 2) mechanisms .
  • Computational Modeling: Employ DFT to assess energy barriers for stereoinvertive vs. stereoretentive pathways .

Q. How should researchers resolve contradictions in reported catalytic activities of palladacycles across different reaction conditions?

Methodological Answer:

  • Variable Control: Systematically test parameters (e.g., solvent polarity, counterion effects). For example, mesylate anions in precatalysts enhance activity in cross-couplings .
  • Intermediate Trapping: Use low-temperature NMR or EXAFS to isolate and characterize transient species (e.g., Pd(III) intermediates in Catellani reactions) .
  • Cross-Validation: Compare catalytic efficiency of palladacycles with traditional Pd(0)/Pd(II) systems under identical conditions .

Q. What methodological approaches elucidate the role of directing groups in enantioselective C(sp3^33)–H functionalization?

Methodological Answer:

  • Chiral Ligand Design: Synthesize palladacycles with chiral auxiliaries (e.g., BINOL-derived phosphates) and analyze enantiomeric excess (ee) via HPLC .
  • Mechanistic Probes: Use isotopically labeled substrates (e.g., 13^{13}C-DGs) to track chirality transfer during palladacycle formation .
  • Kinetic Resolution Studies: Compare reaction rates of enantiomeric substrates to assess stereochemical fidelity .

Properties

InChI

InChI=1S/C27H47P2.C12H10N.C5H5.CH4O3S.Fe.Pd/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-2-4-5-3-1;1-5(2,3)4;;/h14,19-23H,8-13,15-18H2,1-7H3;1-6,8-9H,13H2;1-5H;1H3,(H,2,3,4);;/q;-1;;;;/t21-;;;;;/m0...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJPONIANSCTIE-DHOIFHORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66FeNO3P2PdS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

925.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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